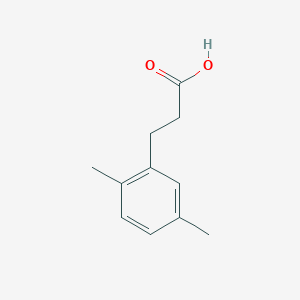

3-(2,5-二甲苯基)丙酸

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, as described in one study . Another paper details the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which are structurally related to the compound of interest . These syntheses involve various chemical reactions, including condensation and subsequent purification steps, as seen in the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as FTIR, NMR, and elemental analysis . These methods help determine the functional groups present and the overall molecular framework, which is crucial for understanding the behavior and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of phenylpropanoic acid derivatives is highlighted in several studies. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products depending on the molar ratios used . The study on the photolysis of 3-(hydroxymethyl)benzophenone provides insights into the photochemical reactions and the formation of reactive intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, are reported in the context of binary solvent mixtures . The solubility data are compared with predictions from the Wilson equation for the excess Gibbs free energy of mixing. The antimicrobial activity of nuclear-substituted aromatic esters is also evaluated, showing that cyclic analogs possess higher activity . Additionally, the hysteresis of retention and enantioselectivity on chiral stationary phases is studied, which affects the chromatographic separation of enantiomers .

科学研究应用

1. Antimicrobial Research

- Application : The compound is used in the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives, which are being explored as new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .

- Method : The synthesis involves the use of 3-chloropentane-2,4-dione in acetone under reflux conditions .

- Results : The synthesized compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, and vancomycin-resistant E. faecium. Some compounds also showed broad-spectrum antifungal activity against drug-resistant Candida strains .

2. Chromatography

- Application : The compound is used in the simultaneous retention index analysis of urinary amino acids and carboxylic acids for graphic recognition of abnormal state .

- Method : The details of the method are not specified in the source .

- Results : The results or outcomes of this application are not provided in the source .

3. Safety Data Sheet

- Application : The compound is used in various industrial applications and its safety data sheet provides important information about its handling and disposal .

- Method : The safety data sheet provides guidelines for safe handling, use, storage, and disposal of the compound .

- Results : The safety data sheet helps ensure that the compound is used safely in various industrial applications .

4. Molecular Structure Analysis

- Application : The compound’s molecular structure can be analyzed for various purposes, such as drug design, material science, etc .

- Method : The method involves using computational chemistry tools to analyze the compound’s molecular structure .

- Results : The results of this application are not provided in the source .

5. Industrial Safety

- Application : The compound is used in various industrial applications and its safety data sheet provides important information about its handling and disposal .

- Method : The safety data sheet provides guidelines for safe handling, use, storage, and disposal of the compound .

- Results : The safety data sheet helps ensure that the compound is used safely in various industrial applications .

6. Structural Chemistry

- Application : The compound’s molecular structure can be analyzed for various purposes, such as drug design, material science, etc .

- Method : The method involves using computational chemistry tools to analyze the compound’s molecular structure .

- Results : The results of this application are not provided in the source .

安全和危害

属性

IUPAC Name |

3-(2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUKGBIRIXQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536182 | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)propanoic acid | |

CAS RN |

25173-75-5 | |

| Record name | 2,5-Dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)